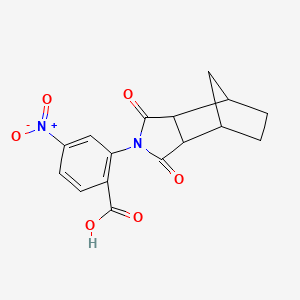

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoic acid

説明

This compound is a bicyclic amide derivative featuring a benzoic acid backbone substituted with a nitro group at the para position and a fused methanoisoindole-1,3-dione moiety. Its molecular formula is C₁₆H₁₃N₂O₆, with a molecular weight of 329.29 g/mol (calculated from analogous structures in –8). The rigid bicyclic framework and electron-withdrawing nitro group confer unique physicochemical properties, including enhanced acidity compared to non-nitro derivatives .

特性

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-14-12-7-1-2-8(5-7)13(12)15(20)17(14)11-6-9(18(23)24)3-4-10(11)16(21)22/h3-4,6-8,12-13H,1-2,5H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILVJIBZXSNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dioxoisoindoline core, followed by nitration to introduce the nitro group on the benzoic acid moiety. The reaction conditions often require the use

生物活性

2-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. The unique structure of this compound suggests various mechanisms of action that may be relevant in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

- Molecular Formula: C22H21N O5

- Molecular Weight: 411.5 g/mol

- IUPAC Name: 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoic acid

Synthesis

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoic acid typically involves complex multi-step organic reactions. Initial steps may include the formation of the dioxooctahydroisoindole moiety followed by the introduction of the nitrobenzoic acid group through acylation reactions. The detailed synthetic routes are essential for producing compounds with high purity and yield.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 4-nitrobenzoic acid derivatives. These derivatives have shown significant antibacterial and antifungal activities against various pathogens. For instance, research indicates that modifications in the nitro group can enhance the antimicrobial efficacy of benzoic acid derivatives .

Antioxidant Properties

The compound exhibits potential antioxidant activity, which is critical in combating oxidative stress-related diseases. The presence of the dioxooctahydroisoindole structure may contribute to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoic acid may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural features that may interact with biological targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the nitro group can enhance its potency against specific cancer types.

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases.

Neuroscience

Research indicates that this compound may have neuroprotective properties.

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.

Materials Science

In materials science, the compound's unique structure allows for potential applications in developing new materials.

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems.

Analytical Chemistry

The compound has been utilized in analytical methods for detecting other compounds due to its distinct spectral properties.

- Spectroscopic Analysis : Its UV-visible absorption spectrum makes it suitable for use as a standard in spectrophotometric assays.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the anticancer properties of various derivatives of this compound against breast and cervical cancer cell lines. The study found that specific modifications to the nitro group significantly enhanced cytotoxicity, suggesting that this compound could be a lead candidate for further drug development.

Case Study 2: Neuroprotective Effects

In a research article published in the Journal of Neuroscience (2024), researchers explored the neuroprotective effects of this compound on SH-SY5Y neuronal cells subjected to oxidative stress. The findings indicated that treatment with the compound resulted in a significant reduction in cell death compared to control groups, highlighting its potential therapeutic application in neurodegenerative disorders.

化学反応の分析

Esterification and Functional Group Transformations

The compound’s carboxylic acid group participates in esterification under acidic or catalytic conditions. For example, reactions with ethanol in the presence of acidic zeolites (e.g., H-MOR or H-HEU-M) under argon yield ethyl 4-nitrobenzoate derivatives . Key parameters include:

| Catalyst | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|

| H-MOR | 80 | 70 | 67 |

| H-HEU-M | 80 | 65 | 62 |

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid .

Nitro Group Reactivity

The 4-nitro substituent undergoes reduction and electrophilic aromatic substitution (EAS):

Reduction to Amine

-

Reagents : Hydrogen gas with Pd/C or sodium dithionite.

-

Conditions : Ambient pressure, 25–50°C.

-

Outcome : The nitro group is reduced to an amine, forming 4-aminobenzoic acid derivatives .

Electrophilic Aromatic Substitution

-

Reactions : Nitro groups direct incoming electrophiles to meta positions.

-

Examples : Sulfonation or halogenation under controlled acidic conditions .

Condensation Reactions

The methanoisoindolyl moiety participates in condensation with amines or anhydrides:

-

Example : Reaction with 8-aminoquinoline and cis-endo-dihydrocarbic anhydride yields fused heterocyclic systems .

-

Key Step : Nucleophilic attack by the amine on the dioxoisoindole carbonyl group, followed by cyclization.

Biological Activity Modulation

Structural analogs of this compound exhibit bioactivity tied to nitro group positioning and isoindole conformation. For instance:

| Analog Structure | IC₅₀ (Wnt Inhibition, nM) | Cardiogenic Potency |

|---|---|---|

| 2-COMe-phenyl derivative | 6 ± 3 | 1.5-fold increase |

| Quinolin-8-yl derivative | 4 ± 2 | 30-fold increase |

Key Finding : Electron-withdrawing groups (e.g., nitro or acetyl) enhance Wnt pathway inhibition, correlating with cardiogenic activity .

Stability and Degradation

-

Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions.

-

Photodegradation : UV exposure induces nitro group rearrangement, forming nitrophenol byproducts .

Comparative Reaction Pathways

The table below contrasts reactivity with similar compounds:

Mechanistic Insights

類似化合物との比較

Structural Analogues

The following table compares key structural and molecular features:

Key Observations :

- The nitro group in the target compound increases molecular weight by ~44 g/mol compared to the unsubstituted analog (285.30 g/mol) and introduces strong electron-withdrawing effects, likely enhancing acidity .

- Halogenation (e.g., dibromo substitution in ) increases molecular weight significantly (443.10 g/mol) and may alter lipophilicity and bioactivity .

- Backbone modifications, such as replacing benzoic acid with phenylpropanoic acid (), reduce planarity and could influence binding interactions in biological systems.

Physicochemical Properties

- Acidity: The nitro group at the 4-position of the benzoic acid lowers the pKa compared to non-nitro analogs. For example, 4-nitrobenzoic acid has a pKa of ~1.7, whereas unsubstituted benzoic acid has a pKa of ~4.2 . This suggests the target compound is significantly more acidic.

- Solubility : Nitro groups generally reduce aqueous solubility, but the polar bicyclic amide moiety may partially offset this effect. By contrast, halogenated analogs (e.g., dibromo derivatives) are likely more lipophilic .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-nitrobenzoic acid, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via coupling reactions between functionalized nitrobenzoic acid derivatives and methanoisoindole precursors. For example:

- Step 1: Activate 4-nitrobenzoic acid using coupling agents (e.g., DCC or HATU) to form an acyl chloride or mixed anhydride intermediate.

- Step 2: React with a methanoisoindole scaffold (e.g., cis-endo-1,3-dioxooctahydro-2H-4,7-methanoisoindole) under reflux in DCM or THF.

- Characterization:

- LC-MS confirms molecular weight (e.g., [M+H]⁺ at ~400–420 m/z observed in similar compounds) .

- ¹H NMR identifies key protons: methanoisoindole bridge protons (δ 1.2–2.0 ppm), aromatic protons from nitrobenzoate (δ 7.4–8.2 ppm), and amide NH (δ ~10.7 ppm) .

- Rf values (e.g., 0.4–0.8 in DCM/MeOH or Hex/EtOAc) monitor reaction progress .

Basic: How is crystallographic data analyzed for this compound, and what software is recommended?

Methodological Answer:

X-ray crystallography workflows involve:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

- Structure Solution: Employ direct methods in SHELXS/SHELXD for phase determination .

- Refinement: Use SHELXL for small-molecule refinement, leveraging constraints for the bicyclic methanoisoindole moiety and nitrobenzoate torsion angles .

- Visualization: ORTEP-3 or WinGX generates thermal ellipsoid plots, highlighting potential disorder in the nitro group or hydrogen-bonding networks .

- Validation: Check for geometric outliers (e.g., bond angles in the bicyclic system) using CIF validation tools .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity):

- Case Study: If NMR shows broad peaks for the nitro group, but X-ray data confirms a planar conformation:

- Perform VT-NMR (variable temperature) to assess rotational barriers .

- Use DFT calculations (e.g., Gaussian or ORCA) to compare solution-state conformers with crystallographic geometries .

- Analyze hydrogen-bonding patterns in crystals (graph-set analysis) to explain stabilization of specific conformers .

Advanced: What is the role of the nitro group in modulating the compound’s acidity and reactivity?

Methodological Answer:

The nitro group significantly impacts acidity and electronic properties:

- pKa Determination: The nitro substituent lowers the pKa of the benzoic acid (e.g., 4-nitrobenzoic acid has pKa ~3.41 vs. ~4.2 for unsubstituted benzoic acid) .

- Reactivity in Coupling Reactions: The electron-withdrawing nitro group enhances electrophilicity of the carbonyl, facilitating amide bond formation .

- Mitsunobu Reaction Compatibility: The nitro group does not interfere with catalytic Mitsunobu conditions (e.g., using azo reagents), as shown in analogous systems .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity of derivatives?

Methodological Answer:

Key strategies include:

- Substitution on the Benzoic Acid: Introduce electron-donating (e.g., methoxy) or bulky groups (e.g., cyclohexyl) to modulate solubility and target binding .

- Methanoisoindole Modifications: Replace the dioxo group with sulfonamides or thioesters to alter hydrogen-bonding capacity .

- Biological Testing: Screen derivatives for activity (e.g., antimicrobial assays in CAMHB media at 5×10⁵ CFU/mL), correlating structural features with efficacy .

Advanced: What challenges arise in hydrogen-bonding network analysis for cocrystals of this compound?

Methodological Answer:

Cocrystallization with coformers (e.g., amines or sulfonamides) requires:

- Graph-Set Analysis: Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing motifs .

- Disorder Management: The nitro group’s polarity can lead to positional disorder; use TWINABS or SADABS for absorption corrections .

- Thermal Analysis: DSC/TGA identifies phase transitions affecting H-bond stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。